2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide
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Overview
Description
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide is a complex organic compound primarily used in proteomics research. It is a biotin derivative, which means it is often utilized in biochemical applications involving biotin-streptavidin interactions. This compound is known for its ability to form stable complexes with proteins, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide involves multiple steps, starting with the preparation of the biotinylated lysine derivativeThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified using chromatographic techniques and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester linkages.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include thiols from reduction reactions and sulfonic acids from oxidation reactions. These products are often used in further biochemical applications .
Scientific Research Applications
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide has a wide range of scientific research applications, including:
Proteomics Research: Used for protein labeling and purification.
Immunoassays: Utilized in various immunoassay techniques for detecting specific proteins.
Fluorescence Labeling: Employed in fluorescence-based assays for imaging and quantification of biomolecules.
Cell Imaging: Used in cell imaging studies to visualize cellular components.
Mechanism of Action
The compound exerts its effects primarily through biotin-streptavidin interactions. The biotin moiety binds strongly to streptavidin, forming a stable complex. This interaction is utilized in various biochemical assays to immobilize or detect proteins. The disulfide bond in the compound can be cleaved under reducing conditions, allowing for controlled release of the bound proteins .
Comparison with Similar Compounds
Similar Compounds
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt: This compound is similar in structure but contains a sulfosuccinimidyl group, making it more water-soluble.
Biotinylated Lysine Derivatives: These compounds share the biotinylated lysine core but differ in their functional groups and linkers.
Uniqueness
The uniqueness of 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide lies in its specific combination of biotin, benzoylbenzoic acid, and disulfide bond. This combination provides a balance of stability, reactivity, and functionality, making it highly versatile for various biochemical applications .
Properties
Molecular Formula |
C41H56N6O8S3 |
---|---|
Molecular Weight |
857.1 g/mol |
IUPAC Name |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-benzoylbenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C41H56N6O8S3/c48-34(15-5-2-9-22-42-35(49)16-7-6-14-33-37-32(27-56-33)46-41(55)47-37)43-23-10-8-13-31(40(54)44-24-26-58-57-25-21-36(50)51)45-39(53)30-19-17-29(18-20-30)38(52)28-11-3-1-4-12-28/h1,3-4,11-12,17-20,31-33,37H,2,5-10,13-16,21-27H2,(H,42,49)(H,43,48)(H,44,54)(H,45,53)(H,50,51)(H2,46,47,55)/t31-,32-,33-,37-/m0/s1 |
InChI Key |
SKQAAYPADXTEQF-GIOIUPFBSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 |
Origin of Product |
United States |
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